molecular formula C8H10KN3O2 B6351558 Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate CAS No. 1379163-31-1

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Cat. No.: B6351558
CAS No.: 1379163-31-1
M. Wt: 219.28 g/mol
InChI Key: YMDDTUDWXZLEMR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (CAS: 1379163-31-1) is a heterocyclic compound with the molecular formula C₈H₁₀KN₃O₂ and a molecular weight of 219.28 g/mol . This article compares its structural, synthetic, and biological features with analogous compounds, including metal salts, esters, and derivatives with modified substituents.

Properties

IUPAC Name

potassium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.K/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDDTUDWXZLEMR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepine Ring Construction

The azepine (7-membered nitrogen-containing ring) is synthesized via cyclization of linear precursors. For example, β-alanine or analogous aminocarboxylic acids can undergo nucleophilic aromatic substitution with halogenated intermediates. In one approach, a nitro-substituted quinolone derivative reacts with β-alanine in aqueous ethanol under basic conditions (sodium bicarbonate), leading to displacement of the halogen at position 7 and subsequent cyclization. The nitro group at position 8 facilitates electron withdrawal, enhancing reactivity for SₙAr substitution.

Carboxylation and Salt Formation

The carboxylic acid precursor is neutralized with potassium hydroxide or potassium carbonate to form the carboxylate salt. Hydrolysis of nitriles or esters under acidic or basic conditions generates the free carboxylic acid, which is then treated with potassium hydroxide in methanol or ethanol4. For example, refluxing a nitrile intermediate with dilute sulfuric acid produces the carboxylic acid, which is subsequently neutralized to the potassium salt4.

Detailed Synthetic Pathways

Pathway A: Cyclization-Click Chemistry Hybrid

  • Intermediate 1 : 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with propargylamine in 50% aqueous ethanol (NaHCO₃, 70–80°C, 4–5 days).

  • Intermediate 2 : The nitro group is reduced using sodium dithionite in aqueous potassium carbonate (25 min, room temperature), yielding an 8-amino derivative.

  • Triazole Formation : The alkyne-bearing intermediate undergoes CuAAC with sodium azide (NaN₃) and CuI in DMF (80°C, 3 h).

  • Carboxylate Salt Generation : The carboxylic acid is treated with potassium hydroxide in methanol, followed by crystallization4.

StepReagents/ConditionsYield
1Propargylamine, NaHCO₃, 70–80°C88%
2Na₂S₂O₄, K₂CO₃, H₂O92%
3NaN₃, CuI, DMF, 80°C82%
4KOH, MeOH95%4

Pathway B: Lactamization-Hydrolysis Sequence

  • Intermediate 3 : 2-Aminobenzoic acid reacts with a nitroquinolone derivative in refluxing ethanol, forming a substituted anilinoquinolone.

  • Lactamization : Heating with polyphosphoric acid (PPA) induces cyclization to a benzodiazepine intermediate.

  • Hydrolysis : The ester group is hydrolyzed with aqueous KOH (reflux, 2 h), followed by acidification (HCl) to isolate the carboxylic acid.

  • Salt Formation : Neutralization with potassium carbonate in aqueous ethanol yields the potassium carboxylate.

Optimization and Challenges

Reaction Conditions

  • Temperature : Cyclization steps (e.g., lactamization) require elevated temperatures (80–120°C).

  • Catalysts : CuI is critical for triazole formation via CuAAC, reducing reaction time and improving yield.

  • pH Control : Precise pH adjustment (pH 6–7) during carboxylate salt formation prevents decomposition4.

Purification Techniques

  • Recrystallization : Products are purified using solvent mixtures (e.g., chloroform/ethanol).

  • Chromatography : Silica gel column chromatography resolves intermediates with polar functional groups.

Analytical Characterization

  • IR Spectroscopy : Confirms carboxylate (ν ≈ 1600–1650 cm⁻¹) and triazole (ν ≈ 1500 cm⁻¹) functionalities.

  • ¹H NMR : Key signals include:

    • Azepine methylenes: δ 1.03–1.80 ppm (multiplet).

    • Triazole protons: δ 7.8–8.2 ppm (singlet).

  • Mass Spectrometry : Molecular ion peak at m/z 237.30 (C₈H₁₂KN₃O₃).

Industrial and Research Considerations

  • Scalability : Pathway A’s CuAAC step is amenable to scale-up but requires copper removal.

  • Yield Variability : Lactamization (Pathway B) yields depend on acid strength (PPA vs. H₂SO₄).

  • Safety : Sodium azide (NaN₃) and polyphosphoric acid necessitate stringent handling protocols .

Scientific Research Applications

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Key Triazoloazepine Derivatives

Compound Molecular Weight (g/mol) Synthesis Yield (%) Key Activity (MIC or IC₅₀) Reference
Potassium Salt 219.28 N/A N/A
Lithium Salt (7h) 274.21 89.5 N/A
Methyl Ester (3h) 282.30 Not reported N/A
Quaternary Bromide (Compound II) ~450 (estimated) 75–85 10.3 µg/mL (Bacteria)
3-(4-Hydroxyphenyl)-Acrylonitrile 265.3 60–70 Analgesic (Hot-plate test)

Table 2. Physicochemical Properties

Compound logP Solubility Bioavailability Prediction
Potassium Salt 0.42 Moderate (aqueous) Low (discontinued)
Lithium Salt N/A High Research-only
Quaternary Bromide 1.8–2.5 Low (organic) High (antimicrobial)
3-(Trifluoromethyl) Derivative 0.2 Moderate Undetermined

Q & A

Q. Strategies :

  • Solvent Optimization : Ethyl acetate improves solubility of intermediates, reducing side products during alkylation .
  • Catalytic Additives : Piperidine (0.5 mol%) in condensation steps enhances reaction rates for acrylonitrile derivatives .
  • Recrystallization : Purify quaternary salts using ethanol/water mixtures, achieving >95% purity .
    Table 1 : Reaction Conditions vs. Yield
StepSolventTime (h)Yield (%)
CondensationEthanol460–70
AlkylationEthyl acetate270–75
CyclizationNaOH (10%)350–55
Data from

Advanced: What strategies address discrepancies in reported antimicrobial MIC values across studies?

Q. Key Factors Causing Variability :

  • Strain Specificity : S. aureus and C. albicans show MICs of 6.2–25.0 mg/mL, while gram-negative strains require higher concentrations (e.g., 50 mg/mL for E. coli) .
  • Methodology : Broth microdilution (CLSI guidelines) vs. agar diffusion affects MIC reproducibility. Optical density measurements (OD₆₀₀) reduce subjectivity .
    Resolution Approach :
    • Standardize testing protocols (e.g., CLSI M07-A10 for bacteria).
    • Include reference antibiotics (e.g., Linezolid) as internal controls .

Basic: What pharmacological activities have been observed for this compound and its derivatives?

  • Analgesic/Anti-inflammatory : 3-(4-Hydroxyphenyl)-2-triazoloazepinyl acrylonitrile derivatives show 80% pain inhibition in the "hot plate" model, comparable to ketorolac .
  • Antimicrobial : Quaternary bromides inhibit S. aureus (MIC: 6.2 mg/mL) and C. albicans (MIC: 12.5 mg/mL) via membrane disruption .
  • Neurotransmitter Modulation : Preliminary data suggest GABA receptor interactions, though mechanisms require electrophysiological validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.